molecular formula C19H21BrN2O B1292948 4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-03-4

4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone

Cat. No. B1292948
M. Wt: 373.3 g/mol
InChI Key: KMWNYNGALKAJGS-UHFFFAOYSA-N
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Description

The compound "4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone" is a derivative of benzophenone with a bromine atom and a 4-methylpiperazine moiety attached to its structure. Benzophenone derivatives are known for their utility in various chemical reactions and as intermediates in the synthesis of complex organic molecules. The presence of the bromine atom makes it a potential candidate for further functionalization through nucleophilic substitution reactions .

Synthesis Analysis

The synthesis of related benzophenone derivatives typically involves halogenation, where a bromine atom is introduced into the benzophenone framework. For instance, 2-(Bromomethyl)benzophenone can be prepared by side-chain bromination of 2-methylbenzophenone . Similarly, the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride from 4-methylbenzoic acid involves α-bromination followed by amination . These methods suggest that the synthesis of "4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone" could potentially be achieved through a similar bromination strategy followed by the introduction of the 4-methylpiperazine group.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives can be complex, with the potential for various substituents to introduce steric and electronic effects. For example, in the structure of 4-[(E)-4-Bromobenzylideneamino]-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione, the 4-bromobenzylidene group is disordered over two orientations, indicating the flexibility that substituents can introduce into the benzophenone core . This suggests that "4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone" may also exhibit structural complexity due to its substituents.

Chemical Reactions Analysis

Benzophenone derivatives are versatile in chemical reactions. The bromine atom in such compounds is typically reactive and can participate in further chemical transformations. For example, α-bromo derivatives of benzophenone have been used to synthesize various azaheterocycles . The presence of the bromine atom in "4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone" suggests that it could undergo similar reactions, potentially leading to the formation of novel heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can vary widely depending on their substituents. For instance, the introduction of methoxy groups in 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone affects its solubility and reactivity . The compound "4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone" is likely to have unique properties due to the presence of the 4-methylpiperazine group, which could influence its boiling point, melting point, solubility, and reactivity in chemical reactions.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Formation of Naphthalene Derivatives : 2-(Bromomethyl)benzophenone, related to the queried compound, can be converted into naphthalene derivatives by heating in tetrachloromethane with olefinic or acetylenic dienophiles. This reaction involves generating 1-phenylisobenzofuran by displacement of bromide by the neighboring carbonyl group, followed by cycloaddition and aromatization (Faragher & Gilchrist, 1976).

Fluorescence Properties

  • Synthesis and Fluorescence : The compound 1-Bromo-4-(2,2-diphenylvinyl) benzene, closely related to the queried chemical, exhibits significant fluorescence properties in both solution and solid states, indicating potential applications in photoluminescent materials (Liang Zuo-qi, 2015).

Antineoplastic Activity

  • Evaluation Against Neoplastic Development : Derivatives of benzophenone, such as 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide, have been synthesized and evaluated for anti-proliferative activity against various types of neoplastic cells, indicating potential applications in cancer research (Al‐Ghorbani et al., 2017).

Photopolymerization and Cross-Linking

  • Use in Photoinitiators and Cross-Linking Agents : Benzophenone derivatives are used in preparing photoinitiators for acrylate polymerization and photo-cleavable protein cross-linking agents, signifying their role in material science and biochemistry (Sibi, 2000).

Synthesis of Novel Compounds

  • Efficient Routes to Derivatives : Various derivatives of benzophenone, like 4‐[(2‐aminoethoxy)methyl]benzophenone, have been synthesized through different pathways, which could have implications in the development of new chemical entities (Tang, Zhu, & Luo, 2006).

Environmental Impact

  • Brominated Products Formation in Water Treatment : Benzophenone-4, a related compound, forms brominated products during chlorination treatment in the presence of bromide ions, highlighting environmental considerations in water treatment processes (Xiao et al., 2014).

properties

IUPAC Name

(4-bromophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O/c1-21-10-12-22(13-11-21)14-16-4-2-3-5-18(16)19(23)15-6-8-17(20)9-7-15/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWNYNGALKAJGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643871
Record name (4-Bromophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone

CAS RN

898783-03-4
Record name (4-Bromophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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